molecular formula C18H16N2O2S B14913989 tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

Cat. No.: B14913989
M. Wt: 324.4 g/mol
InChI Key: IRFWDEXYUDBNSN-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The tert-butyl group and cyano group attached to the phenothiazine core enhance its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    tert-Butyl Ester Formation: The tert-butyl ester is formed by reacting the carboxylic acid derivative of phenothiazine with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial properties.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

    Phenothiazine: The parent compound with a simpler structure.

    2-Cyano-phenothiazine: Lacks the tert-butyl ester group.

    tert-Butyl 10H-phenothiazine-10-carboxylate: Lacks the cyano group.

Uniqueness:

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 2-cyanophenothiazine-10-carboxylate

InChI

InChI=1S/C18H16N2O2S/c1-18(2,3)22-17(21)20-13-6-4-5-7-15(13)23-16-9-8-12(11-19)10-14(16)20/h4-10H,1-3H3

InChI Key

IRFWDEXYUDBNSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N

Origin of Product

United States

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